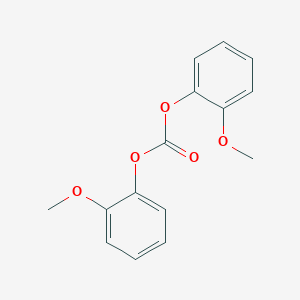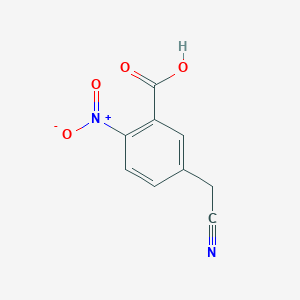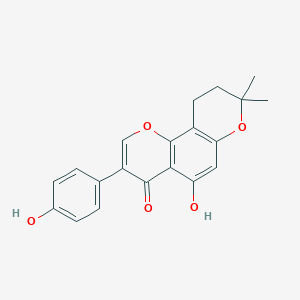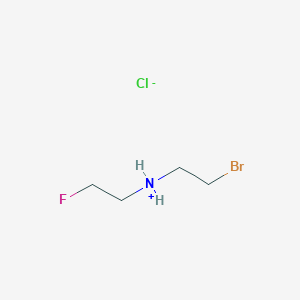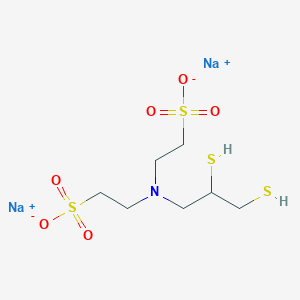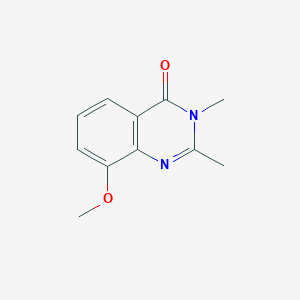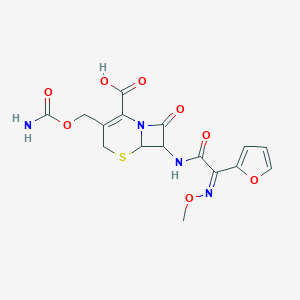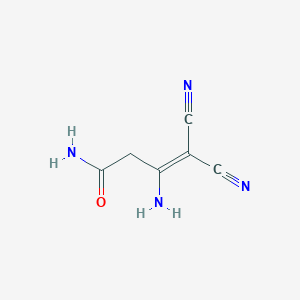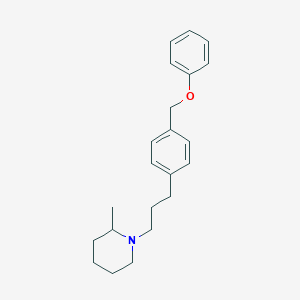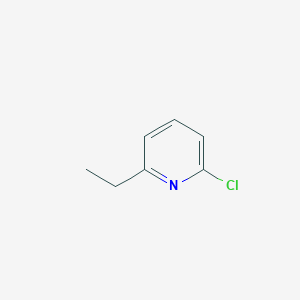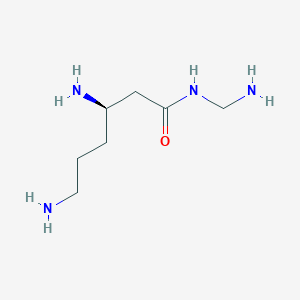
beta-Lysylmethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Lysylmethanediamine (BLMD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BLMD is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body. BLMD has been shown to have several unique properties that make it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Interaction with Proteins
- Beta-Lysylmethanediamine (β-LM) has been studied for its interactions with various proteins. For instance, a study explored the interactions between β-LM and β-lactoglobulin (β-LG), a whey protein. This interaction is significant for creating protein-based protection and delivery systems for compounds like β-LM (Wang, Zhou, Wang, Sun, & Guo, 2019).
Enzyme Activity Regulation
- β-LM has been observed to influence enzyme activities. A study demonstrated that transforming growth factor-beta 1 (TGF-beta 1) regulates lysyl oxidase secretion from vascular smooth muscle cells. Lysyl oxidase, which β-LM may interact with, is crucial for collagen and elastin cross-linking in the extracellular matrix (Shanley et al., 1997).
Inhibition of Bone Resorption
- β-LM analogs like Tosyl-lysylchloromethane have been used to study the inhibition of bone resorption. These compounds are known to inhibit thiol proteinases, potentially affecting lysosomal activity in bone tissues (Delaisse, Eeckhout, & Vaes, 1980).
Antimetabolite Activity
- The antimetabolite activity of β-LM analogs has been studied, particularly their influence on lysine incorporation into proteins. This can provide insights into how β-LM or its derivatives might impact metabolic processes in cells (Rabinovitz & Tuve, 1959).
Impact on Blood Pressure and Vascular Collagen
- β-LM derivatives have been shown to affect blood pressure and vascular collagen in hypertensive rats. This is critical for understanding the role of β-LM in vascular biology and potential therapeutic applications (Iwatsuki, Cardinale, Spector, & Udenfriend, 1977).
Role in Protein Synthesis
- β-LM's involvement in protein synthesis, particularly in the context of pyrrolysyl-tRNA synthetase, has been explored. This is important for understanding the biosynthesis of proteins and the role of β-LM in this process (Yanagisawa et al., 2008).
Catalysis in Organic Synthesis
- β-LM has been studied in the context of catalysis, particularly in one-pot synthesis processes. This highlights its potential role in facilitating chemical reactions in organic synthesis (Brahmachari & Das, 2014).
Alzheimer's Disease Research
- Research has explored the dissolution of fibrillar aggregation of beta-amyloid peptide by compounds like poly-L-lysine, providing insights into potential therapeutic applications of β-LM derivatives in Alzheimer's disease (Nguyen, Gendrault, & Wolff, 2002).
Suicide Inhibitors of Enzymes
- β-LM derivatives have been studied as suicide inhibitors of enzymes like lysyl oxidase. This is crucial for understanding their potential role in treating diseases involving collagen and elastin cross-linking (Tang, Simpson, & Kagan, 1984).
Role in Cell Signaling and Apoptosis
- The influence of β-LM on cell signaling and apoptosis has been studied, particularly in the context of lysophosphatidic acid acyltransferase beta. This research is important for understanding the role of β-LM in cell survival and death processes (Coon et al., 2003).
Eigenschaften
CAS-Nummer |
102674-90-8 |
|---|---|
Produktname |
beta-Lysylmethanediamine |
Molekularformel |
C7H18N4O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(3R)-3,6-diamino-N-(aminomethyl)hexanamide |
InChI |
InChI=1S/C7H18N4O/c8-3-1-2-6(10)4-7(12)11-5-9/h6H,1-5,8-10H2,(H,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
CRSXNVVRUNDJIA-ZCFIWIBFSA-N |
Isomerische SMILES |
C(C[C@H](CC(=O)NCN)N)CN |
SMILES |
C(CC(CC(=O)NCN)N)CN |
Kanonische SMILES |
C(CC(CC(=O)NCN)N)CN |
Andere CAS-Nummern |
102674-90-8 |
Synonyme |
3,6-diamino-N-(aminomethyl)hexanamide bellenamine beta-lysylmethanediamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



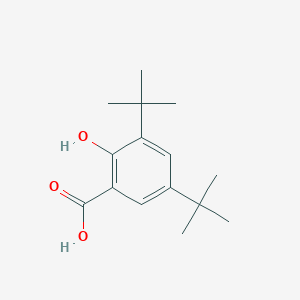
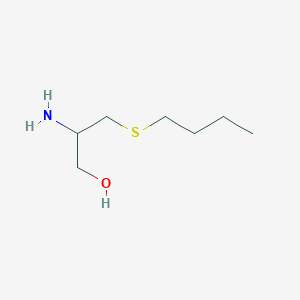
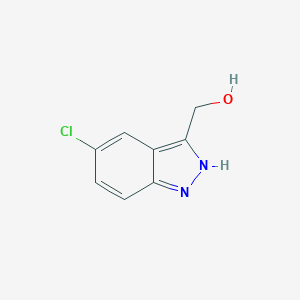
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
